molecular formula C21H25N5OS B15085016 N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 573705-53-0

N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15085016
CAS No.: 573705-53-0
M. Wt: 395.5 g/mol
InChI Key: VQUVVUCYGGHNBL-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction.

    Coupling with the Acetamide Moiety: The final step involves coupling the triazole and pyridinyl intermediates with the acetamide moiety under specific conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridinyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products:

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and chemical resistance.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.

    Molecular Probes: It can be used as a molecular probe to study biological processes at the molecular level.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents, particularly for targeting specific biological pathways.

Industry:

    Agriculture: It can be used in the development of agrochemicals for pest control and crop protection.

    Pharmaceuticals: The compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole and pyridinyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: A bromide salt with antiseptic properties.

    1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester: A plasticizer used in the production of flexible plastics.

Comparison: N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a triazole ring, pyridinyl group, and acetamide moiety, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound has broader applications in catalysis, material science, and drug development. Additionally, its structural complexity and potential for diverse chemical reactions set it apart from simpler compounds like 1,2-cyclohexane dicarboxylic acid diisononyl ester.

Properties

CAS No.

573705-53-0

Molecular Formula

C21H25N5OS

Molecular Weight

395.5 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H25N5OS/c1-5-26-19(15-9-8-12-22-13-15)24-25-20(26)28-14-18(27)23-17-11-7-6-10-16(17)21(2,3)4/h6-13H,5,14H2,1-4H3,(H,23,27)

InChI Key

VQUVVUCYGGHNBL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(C)(C)C)C3=CN=CC=C3

Origin of Product

United States

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